

Technical Monograph: 5-Chloro-6-methylpyridine-3-carboxylic Acid

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Compound of Interest

Compound Name: 5-Chloro-6-methylnicotinic acid

CAS No.: 1256835-19-4

Cat. No.: B3094348

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Nomenclature & Structural Analysis

The precise identification of this chemical entity relies on the IUPAC rules for heterocyclic compounds.

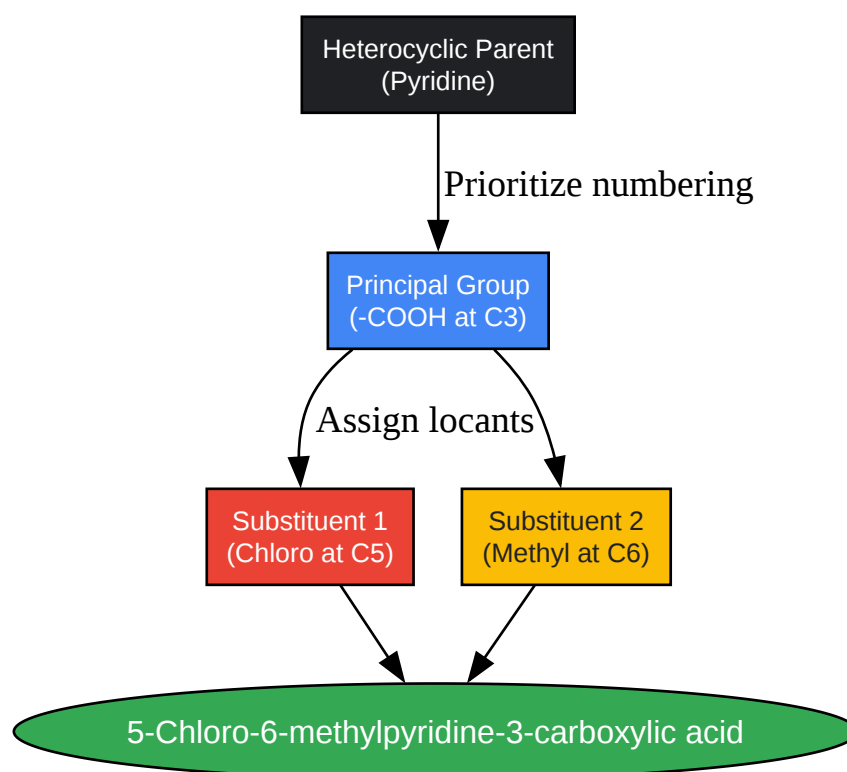
Systematic Nomenclature Breakdown

- Parent Structure: Pyridine (a six-membered ring containing one nitrogen atom).
- Principal Functional Group: Carboxylic acid ($-\text{COOH}$). This group takes precedence for numbering, but because the nitrogen atom in the pyridine ring is automatically position 1, the acid is located relative to it.
- Locants:
 - Nitrogen = Position 1.
 - Carboxylic Acid = Position 3 (defining the "nicotinic" acid backbone).
 - Substituents: Chloro at Position 5; Methyl at Position 6.

IUPAC Name: 5-Chloro-6-methylpyridine-3-carboxylic acid Common Name: **5-Chloro-6-methylnicotinic acid** CAS Registry Number: 886365-46-4 (or related derivatives depending on salt form)

Structural Logic Diagram

The following diagram illustrates the hierarchical decision tree for naming this molecule according to IUPAC Blue Book standards.



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Caption: Hierarchical derivation of the systematic IUPAC name based on pyridine numbering priority.

Synthetic Pathways and Protocols

The synthesis of **5-chloro-6-methylnicotinic acid** is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the nitrogen atom. Direct chlorination of 6-methylnicotinic acid is difficult; therefore, the industry standard relies on functional group interconversion or cyclization strategies.

Primary Route: Oxidation of 5-Chloro-6-methyl-3-picoline

This pathway utilizes a pre-halogenated picoline precursor. The methyl group at the C3 position is more reactive toward oxidation than the methyl at C6 (due to steric and electronic environments), or conditions are tuned to oxidize the more accessible alkyl group.

Reaction Scheme:

- Precursor: 5-Chloro-2,5-lutidine (5-chloro-2,3-dimethylpyridine).
- Oxidant: Potassium Permanganate () or Nitric Acid ().^[1]
- Conditions: Aqueous reflux (for) or High temperature/pressure (for).

Experimental Protocol (Laboratory Scale - KMnO₄ Method)

Note: This protocol is a general adaptation of alkyldiopyridine oxidation standards.

- Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and thermometer.
- Reagents: Charge the flask with 5-chloro-2,3-dimethylpyridine (14.1 g, 0.1 mol) and water (500 mL).
- Oxidation: Heat the mixture to 70°C. Add Potassium Permanganate (31.6 g, 0.2 mol) portion-wise over 2 hours. Caution: Exothermic reaction.
- Reflux: Heat to reflux (100°C) for 4–6 hours until the purple color persists or starting material is consumed (monitor via TLC/HPLC).

- Workup: Filter the hot mixture through a Celite pad to remove Manganese Dioxide () precipitate. Wash the pad with hot water.
- Isolation: Concentrate the filtrate to ~100 mL. Acidify to pH 3.0 using concentrated HCl.
- Crystallization: Cool the solution to 4°C. The white precipitate (**5-chloro-6-methylnicotinic acid**) is filtered, washed with ice water, and dried in vacuo.

Alternative Route: Hydrolysis of Nitrile Precursors

A more regiospecific industrial route often involves the hydrolysis of 5-chloro-6-methylnicotinonitrile.

- Reagents: 5-chloro-6-methylnicotinonitrile, NaOH (aq), Ethanol.
- Conditions: Reflux for 12 hours followed by acidification.
- Yield: Typically >85%.^{[2][3]}

Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the oxidative synthesis of the target acid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against established physicochemical data.

Physicochemical Properties Table

Property	Value / Description	Method of Verification
Molecular Formula		High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	171.58 g/mol	Calculation
Appearance	White to Off-white Crystalline Solid	Visual Inspection
Melting Point	168–172 °C	Capillary Melting Point Apparatus
pKa (Calculated)	~3.5 (Carboxylic acid)	Potentiometric Titration
LogP	~1.7	Partition Coefficient (Octanol/Water)

Spectroscopic Validation

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 2.65 (s, 3H, at C6)
 - 8.25 (s, 1H, Ar-H at C4)
 - 8.90 (s, 1H, Ar-H at C2)
 - 13.5 (bs, 1H,)
 - Interpretation: The singlet at 2.65 confirms the methyl group. The two aromatic singlets confirm the 2,3,5,6-substitution pattern (protons at C2 and C4 are isolated).

Pharmaceutical & Agrochemical Utility

The value of **5-chloro-6-methylnicotinic acid** lies in its role as a "privileged scaffold" building block.

Imidazolinone Herbicides

This acid is a key intermediate in the synthesis of Imidazolinone class herbicides (e.g., analogs of Imazapyr or Imazapic). The carboxylic acid group reacts with 2-amino-2,3-dimethylbutyramide, followed by cyclization, to form the active imidazolinone ring. The chlorine and methyl substituents on the pyridine ring modulate the lipophilicity and metabolic stability of the herbicide in plants.

Medicinal Chemistry

In drug discovery, the 5-chloro-6-methylpyridine motif is used to construct kinase inhibitors. The chlorine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or acts as a steric blocker to prevent metabolic oxidation of the ring.

References

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